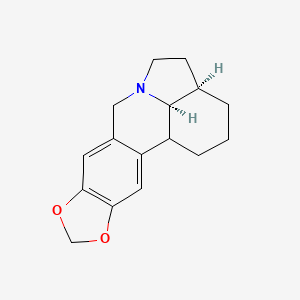

(+/-)-gamma-Lycorane

描述

属性

分子式 |

C16H19NO2 |

|---|---|

分子量 |

257.33 g/mol |

IUPAC 名称 |

(15R,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene |

InChI |

InChI=1S/C16H19NO2/c1-2-10-4-5-17-8-11-6-14-15(19-9-18-14)7-13(11)12(3-1)16(10)17/h6-7,10,12,16H,1-5,8-9H2/t10-,12?,16+/m1/s1 |

InChI 键 |

UPCSAMZZCYKRAB-BKSIRQEFSA-N |

SMILES |

C1CC2CCN3C2C(C1)C4=CC5=C(C=C4C3)OCO5 |

手性 SMILES |

C1C[C@@H]2CCN3[C@@H]2C(C1)C4=CC5=C(C=C4C3)OCO5 |

规范 SMILES |

C1CC2CCN3C2C(C1)C4=CC5=C(C=C4C3)OCO5 |

产品来源 |

United States |

科学研究应用

Synthetic Chemistry

The synthesis of (+/-)-gamma-Lycorane has been a topic of considerable research interest. Several methods have been developed to produce this compound, showcasing its importance in the field of synthetic organic chemistry.

1.1. Total Synthesis Approaches

- Intramolecular Friedel-Crafts Reaction : A significant method involves the use of N-tosylpyrrole as a key building block, employing both intermolecular and intramolecular Friedel-Crafts reactions alongside diastereoselective hydrogenation processes to achieve total synthesis .

- Radical Cyclization : Another notable synthetic route employs a radical cyclization strategy leading to an isoquinolone nucleus as a central feature, demonstrating the versatility of gamma-lycorane as a synthetic target .

- Electrocyclic Ring Closure : Recent methodologies have utilized electrocyclic ring closures of divinylpyrrolines for the synthesis of gamma-lycorane, indicating its utility in developing complex natural products .

Biological Activities

Research has indicated that gamma-lycorane may exhibit several biological activities, although it is primarily recognized for being a degradation product of lycorine.

2.1. Antiviral and Antineoplastic Properties

Gamma-lycorane and its derivatives have been studied for their potential antiviral and anticancer activities. Members of the Amaryllidaceae family, including gamma-lycorane, have shown promise in inhibiting tumor growth and viral replication .

2.2. Insect Antifeedant Activity

Studies suggest that gamma-lycorane possesses insect antifeedant properties, making it a candidate for agricultural applications in pest control .

2.3. Plant Growth Regulation

This compound has also been implicated in plant growth inhibition, which could be beneficial in controlling unwanted plant species or enhancing crop management strategies .

Therapeutic Potential

While direct therapeutic applications of gamma-lycorane are still under investigation, its structural relatives within the Amaryllidaceae family have been extensively studied for pharmacological effects.

3.1. Network Pharmacology Insights

Recent network pharmacology analyses suggest that compounds related to gamma-lycorane may interact with multiple biological targets, indicating potential for broader therapeutic applications .

3.2. Structure-Activity Relationship Studies

Understanding the structure-activity relationships of gamma-lycorane could lead to the development of novel drugs with enhanced efficacy against diseases such as cancer or viral infections .

Data Table: Summary of Synthetic Approaches

Case Studies Highlighting Biological Activities

- Antiviral Activity : Research indicates potential efficacy against viral pathogens through inhibition mechanisms.

- Antineoplastic Effects : Studies show that derivatives exhibit tumor growth inhibition in vitro.

- Insect Antifeedant Activity : Demonstrated effectiveness in deterring pest feeding behaviors.

相似化合物的比较

Structural Comparison with Other Lycorane Isomers

Lycorane alkaloids differ in ring substitution patterns and stereochemistry. A comparative analysis of gamma-Lycorane with its isomers is outlined below:

| Parameter | gamma-Lycorane | delta-Lycorane | alpha-Lycorane |

|---|---|---|---|

| Core Structure | Hexahydro-pyrrolo[1,2-b]isoquinoline | Similar core with distinct ring junction stereochemistry | Varied substituent positions |

| Key Stereocenters | C3, C4, C11 | C3, C4, C10 | C2, C3, C4 |

| Synthetic Challenges | High enantioselectivity required | Demanding regiocontrol | Sensitivity to oxidation |

| Biological Activity | Anticancer (in vitro) | Neuroprotective | Acetylcholinesterase inhibition |

Limitations in Current Research

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (±)-γ-Lycorane, and how can yield inconsistencies be addressed?

- Methodology : Use retrosynthetic analysis to identify key intermediates, coupled with reaction optimization (e.g., solvent polarity, temperature, catalyst screening). Validate purity via HPLC and compare yields against literature benchmarks. For inconsistencies, perform kinetic studies or DFT calculations to identify side reactions or stereochemical mismatches .

- Data Sources : Cross-reference synthetic protocols in Reaxys or SciFinder, prioritizing peer-reviewed journals adhering to IUPAC nomenclature and SI units .

Q. How do analytical techniques (e.g., NMR, XRD) resolve structural ambiguities in (±)-γ-Lycorane derivatives?

- Methodology : Combine 2D NMR (COSY, NOESY) for stereochemical assignment and X-ray crystallography for absolute configuration. For unresolved signals, employ computational tools (e.g., Gaussian for chemical shift prediction) .

- Validation : Compare experimental data with predicted spectra in databases like Cambridge Structural Database (CSD) .

Q. What strategies ensure reproducibility of (±)-γ-Lycorane’s bioactivity assays across labs?

- Methodology : Standardize assay conditions (cell lines, incubation time, controls) using protocols from public repositories like BioProtocol. Include negative controls and validate results via dose-response curves. Publish raw data in supplementary materials .

Advanced Research Questions

Q. How do stereochemical variations in (±)-γ-Lycorane impact its acetylcholinesterase inhibition efficacy?

- Methodology : Conduct enantiomer-selective assays using chiral HPLC to isolate isomers. Compare IC50 values and molecular docking simulations (e.g., AutoDock Vina) to correlate stereochemistry with binding affinity .

- Contradiction Analysis : If literature reports conflicting IC50 values, assess assay conditions (e.g., enzyme source, buffer pH) and validate via orthogonal methods (e.g., isothermal titration calorimetry) .

Q. What mechanisms explain discrepancies between in vitro and in vivo neuroprotective effects of (±)-γ-Lycorane?

- Methodology : Perform pharmacokinetic studies (ADME profiling) to evaluate blood-brain barrier penetration. Use metabolomics (LC-MS) to identify active metabolites or degradation products. Cross-validate with transgenic animal models .

- Framework : Apply the PICO framework to define populations (e.g., murine vs. primate models) and outcomes (e.g., cognitive function metrics) .

Q. How can computational models predict (±)-γ-Lycorane’s interactions with non-target proteins?

- Methodology : Use molecular dynamics simulations (GROMACS) and cheminformatics tools (SwissTargetPrediction) to screen off-target effects. Validate predictions via SPR (surface plasmon resonance) binding assays .

- Data Sharing : Deposit simulation trajectories in public repositories (e.g., Zenodo) to enable reproducibility .

Methodological Best Practices

- Literature Reviews : Systematically search PubMed, Scopus, and Web of Science using Boolean operators (e.g., "(±)-γ-Lycorane AND synthesis NOT industrial"). Apply PRISMA guidelines for bias reduction .

- Data Reporting : Adhere to MIAME standards for omics data and provide crystallographic CIF files for XRD results .

- Ethical Compliance : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate research questions and avoid redundant studies .

Contradiction Resolution Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。